molecular formula C12H17ClN2O B3217154 (S)-2-Amino-N-(4-chloro-benzyl)-3-methyl-butyramide CAS No. 1175793-92-6

(S)-2-Amino-N-(4-chloro-benzyl)-3-methyl-butyramide

Cat. No. B3217154
CAS RN: 1175793-92-6
M. Wt: 240.73 g/mol
InChI Key: QJGXYTGFXXUOIF-NSHDSACASA-N
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Description

(S)-2-Amino-N-(4-chloro-benzyl)-3-methyl-butyramide, also known as ACBC, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. ACBC is a derivative of the amino acid valine and belongs to the class of compounds known as amides.

Mechanism of Action

The exact mechanism of action of (S)-2-Amino-N-(4-chloro-benzyl)-3-methyl-butyramide is not fully understood, but it is believed to act through the modulation of the glutamatergic system. (S)-2-Amino-N-(4-chloro-benzyl)-3-methyl-butyramide has been shown to activate the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. (S)-2-Amino-N-(4-chloro-benzyl)-3-methyl-butyramide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Biochemical and Physiological Effects:
(S)-2-Amino-N-(4-chloro-benzyl)-3-methyl-butyramide has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of genes involved in synaptic plasticity and neuroprotection. (S)-2-Amino-N-(4-chloro-benzyl)-3-methyl-butyramide has also been shown to increase the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine. Additionally, (S)-2-Amino-N-(4-chloro-benzyl)-3-methyl-butyramide has been shown to reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

(S)-2-Amino-N-(4-chloro-benzyl)-3-methyl-butyramide has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it an ideal candidate for studying the central nervous system. (S)-2-Amino-N-(4-chloro-benzyl)-3-methyl-butyramide is also stable and can be easily synthesized in the lab. However, the synthesis of (S)-2-Amino-N-(4-chloro-benzyl)-3-methyl-butyramide is a challenging process, and the yield and purity of the compound can vary depending on the reaction conditions.

Future Directions

(S)-2-Amino-N-(4-chloro-benzyl)-3-methyl-butyramide has shown great promise for its potential therapeutic applications. Future research should focus on further elucidating the mechanism of action of (S)-2-Amino-N-(4-chloro-benzyl)-3-methyl-butyramide and identifying its specific targets in the brain. Additionally, more studies are needed to determine the safety and efficacy of (S)-2-Amino-N-(4-chloro-benzyl)-3-methyl-butyramide in humans. Finally, the development of new synthetic methods for (S)-2-Amino-N-(4-chloro-benzyl)-3-methyl-butyramide could improve the yield and purity of the compound, making it more accessible for future research.

Scientific Research Applications

(S)-2-Amino-N-(4-chloro-benzyl)-3-methyl-butyramide has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. (S)-2-Amino-N-(4-chloro-benzyl)-3-methyl-butyramide has also been investigated for its potential use in the treatment of depression and anxiety. Additionally, (S)-2-Amino-N-(4-chloro-benzyl)-3-methyl-butyramide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain.

properties

IUPAC Name

(2S)-2-amino-N-[(4-chlorophenyl)methyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-8(2)11(14)12(16)15-7-9-3-5-10(13)6-4-9/h3-6,8,11H,7,14H2,1-2H3,(H,15,16)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGXYTGFXXUOIF-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-N-(4-chloro-benzyl)-3-methyl-butyramide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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